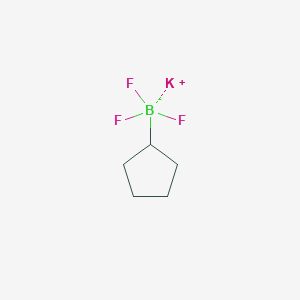

Potassium cyclopentyltrifluoroborate

Description

Properties

IUPAC Name |

potassium;cyclopentyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BF3.K/c7-6(8,9)5-3-1-2-4-5;/h5H,1-4H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVSOIJDVXEYST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CCCC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635703 | |

| Record name | Potassium cyclopentyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040745-70-7 | |

| Record name | Potassium cyclopentyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium cyclopentyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of potassium cyclopentyltrifluoroborate from cyclopentylboronic acid

An In-depth Technical Guide to the Synthesis of Potassium Cyclopentyltrifluoroborate from Cyclopentylboronic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of this compound from cyclopentylboronic acid. We will delve into the underlying chemical principles, provide a field-proven experimental protocol, and discuss the significance of this transformation in the context of modern synthetic chemistry and pharmaceutical research.

Introduction: The Ascendancy of Organotrifluoroborates

In the landscape of synthetic organic chemistry, particularly in the realm of carbon-carbon bond formation, organoboron reagents are indispensable tools. While boronic acids and their esters are mainstays of the Suzuki-Miyaura cross-coupling reaction, their inherent limitations—such as sensitivity to air and moisture, and a propensity for protodeboronation—can complicate their use, especially for alkylboronic acids.[1][2]

Potassium organotrifluoroborates have emerged as a superior class of reagents that elegantly circumvent these challenges.[3][4] These tetracoordinate boron 'ate' complexes are typically crystalline, air- and moisture-stable solids that can be stored indefinitely without special precautions.[2][5][6][7] This exceptional stability, combined with their predictable reactivity, makes them highly attractive surrogates for boronic acids in a wide array of chemical transformations crucial for drug discovery.[1][4][8][9] The conversion of a relatively unstable boronic acid into a robust trifluoroborate salt is a key enabling step, providing a reliable and easy-to-handle reagent for downstream applications.

This document details the efficient and straightforward synthesis of this compound, a valuable building block for introducing the cyclopentyl motif into complex molecular architectures.

Mechanistic Rationale and Chemical Principles

The conversion of a boronic acid to its corresponding potassium trifluoroborate salt is a cornerstone preparation developed and popularized by Vedejs and others.[10] The process is a direct and high-yielding fluorination of the trivalent boron center.

The Critical Role of Potassium Hydrogen Difluoride (KHF₂)

The choice of the fluorinating agent is paramount. Simple fluoride sources like potassium fluoride (KF) are generally ineffective at displacing the hydroxyl groups of a boronic acid.[10] The breakthrough came with the use of potassium hydrogen difluoride (KHF₂). This reagent serves as a potent and convenient source of fluoride ions in an aqueous medium, efficiently driving the formation of the stable tetracoordinate trifluoroborate 'ate' complex.[7][10] The reaction proceeds readily, often in a mixture of methanol and water, to precipitate the desired salt.[10]

Reaction Mechanism

The reaction involves the nucleophilic attack of fluoride ions on the electrophilic boron atom of the cyclopentylboronic acid. The presence of KHF₂ in an aqueous protic solvent facilitates the displacement of the two hydroxyl groups to form the thermodynamically stable [R-BF₃]⁻ anion, which precipitates from the solution as its potassium salt.

Caption: Reaction scheme for trifluoroborate synthesis.

Detailed Experimental Protocol

This protocol is a robust, self-validating system designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and understanding.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Equivalents |

| Cyclopentylboronic Acid | 113.95 | 10.0 g | 87.76 mmol | 1.0 |

| Potassium Hydrogen Difluoride (KHF₂) | 78.10 | 20.6 g | 263.28 mmol | 3.0 |

| Methanol (MeOH) | 32.04 | 50 mL | - | - |

| Deionized Water (H₂O) | 18.02 | 65 mL | - | - |

| Acetonitrile (MeCN) | 41.05 | ~150 mL | - | - |

Equipment

-

250 mL Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Ice/water bath

-

Beakers and graduated cylinders

-

Spatula

-

Rotary evaporator

-

High-vacuum pump

-

Sintered glass funnel and filter flask

Step-by-Step Synthesis Workflow

-

Dissolution of Boronic Acid: In a 250 mL round-bottomed flask equipped with a magnetic stir bar, charge the cyclopentylboronic acid (10.0 g, 87.76 mmol). Add methanol (50 mL) and stir at room temperature until all the solid has dissolved.

-

Rationale: Methanol is an excellent solvent for the boronic acid, ensuring it is fully available for the reaction.

-

-

Cooling: Place the flask in an ice/water bath and cool the solution to 0-5 °C.

-

Rationale: The reaction is exothermic. Cooling helps to control the reaction rate and temperature, minimizing potential side reactions and ensuring the formation of a fine, easily filterable precipitate.

-

-

Preparation of KHF₂ Solution: In a separate beaker, dissolve potassium hydrogen difluoride (20.6 g, 263.28 mmol) in deionized water (65 mL). This may require gentle warming to fully dissolve, but ensure the solution is cooled to room temperature before use.

-

Safety Note: KHF₂ is corrosive and highly toxic. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

-

Reaction: Add the aqueous KHF₂ solution to the cold, stirring methanolic solution of cyclopentylboronic acid. The addition should be done portion-wise over 5-10 minutes. A thick white precipitate will form almost immediately.[7][9]

-

Rationale: A controlled addition prevents the temperature from rising excessively and ensures homogenous mixing, leading to a higher quality product.

-

-

Reaction Completion: Allow the resulting slurry to warm to room temperature and continue stirring for an additional 2-3 hours.

-

Rationale: This ensures the reaction proceeds to completion, maximizing the conversion of the boronic acid to the trifluoroborate salt.

-

-

Solvent Removal: Remove the solvents (methanol and water) under reduced pressure using a rotary evaporator. The bath temperature should not exceed 40 °C. Continue until a dense, white solid cake is obtained.

-

Rationale: This step isolates the crude product along with excess potassium salts.

-

-

Purification by Extraction: To the flask containing the crude solid, add dry acetonitrile (~50 mL). Using a sonicator, break up the solid cake for 15 minutes, then stir vigorously for another 15 minutes.

-

Rationale: this compound has moderate solubility in hot/warm acetonitrile, while the inorganic potassium fluoride byproducts are largely insoluble. This allows for selective extraction.[9]

-

-

Isolation: Isolate the acetonitrile solution by filtering it through a sintered glass funnel, leaving the inorganic salts behind. Repeat the extraction process (Step 7) on the remaining solids two more times with fresh acetonitrile (~50 mL each time) to maximize recovery.

-

Final Product Isolation: Combine all the acetonitrile filtrates and remove the solvent on a rotary evaporator. Dry the resulting white solid under a high vacuum overnight to remove any residual solvent. The final product should be a fine, white, crystalline solid. A typical yield is 85-95%.

Caption: Experimental workflow for the synthesis.

Product Characterization and Properties

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₉BF₃K | [11] |

| Molecular Weight | 176.03 g/mol | [11] |

| Appearance | White to off-white solid/powder | |

| Melting Point | >300 °C |

Analytical Characterization

-

¹¹B NMR: The disappearance of the boronic acid signal (typically ~30 ppm) and the appearance of a new, broad quartet characteristic of the trifluoroborate anion (typically 3-6 ppm) confirms the conversion.

-

¹⁹F NMR: A single, broad signal is expected for the three equivalent fluorine atoms.

-

¹H and ¹³C NMR: The spectra should be clean and consistent with the cyclopentyl group structure.

-

Infrared (IR) Spectroscopy: Strong B-F stretching bands are expected in the 950-1100 cm⁻¹ region.

Applications in Drug Discovery and Development

This compound is a highly valuable reagent for late-stage functionalization and the construction of molecular libraries. Its primary application is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1] This allows for the efficient installation of a cyclopentyl group onto various aromatic and heteroaromatic scaffolds, which is a common strategy in medicinal chemistry to:

-

Increase Metabolic Stability: The cyclopentyl group can block sites of metabolism.

-

Modulate Lipophilicity: Fine-tuning the lipophilicity of a drug candidate is crucial for optimizing its pharmacokinetic profile.

-

Improve Binding Affinity: The steric bulk of the ring can enhance interactions with biological targets.

The stability of the trifluoroborate allows it to be carried through multiple synthetic steps, a feature not always possible with the more sensitive boronic acid.[4][7]

Conclusion

The synthesis of this compound from cyclopentylboronic acid using potassium hydrogen difluoride is a simple, efficient, and scalable process. It transforms a relatively unstable organoboron species into a robust, crystalline solid that is exceptionally easy to handle and store. The resulting trifluoroborate salt is a versatile and powerful building block in modern organic synthesis, offering significant advantages for researchers in academic and industrial settings, particularly those engaged in the discovery and development of new therapeutics.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]

-

Gillis, E. P., & Burke, M. D. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(5), 7431-7441. [Link]

-

GalChimia. (2008). Review of the month: Potassium organotrifluoroborates. GalChimia News. [Link]

-

Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 10(6), 775-789. [Link]

-

Request PDF. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. [Link]

-

PubChem. (2024). This compound. National Center for Biotechnology Information. [Link]

-

Molander, G. A., et al. (2007). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 9(5), 801–804. [Link]

-

Molander, G. A., et al. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 264. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 3. Review of the month: Potassium organotrifluoroborates - GalChimia [galchimia.com]

- 4. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound | C5H9BF3K | CID 23697339 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Rise of Organotrifluoroborates: A Technical Guide to Their Discovery, Synthesis, and Application in Modern Organic Chemistry

Abstract

For decades, the landscape of cross-coupling chemistry has been dominated by traditional organoboron reagents, namely boronic acids and their ester derivatives. While instrumental in the construction of countless complex molecules, their inherent instability and handling challenges have persistently driven the quest for more robust alternatives. This technical guide delves into the discovery, history, and transformative impact of potassium organotrifluoroborates, a class of crystalline, air- and moisture-stable solids that have emerged as superior nucleophilic partners in a myriad of organic transformations. We will explore the pivotal developments in their synthesis, their unique reactivity profile, and provide field-proven protocols for their application in Suzuki-Miyaura cross-coupling and rhodium-catalyzed conjugate additions, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage the power of these versatile reagents.

A Historical Perspective: From Laboratory Curiosities to Indispensable Reagents

The journey of organotrifluoroborates from obscurity to prominence is a testament to the continuous evolution of synthetic methodology. Although now considered indispensable tools, for many years they were regarded as mere laboratory curiosities.

The first documented preparation of an organotrifluoroborate complex dates back to 1940, when Fowler and Krauss reported the synthesis of tetramethylammonium and tetrabutylammonium triphenylfluoroborates.[1] However, it was not until 1960 that the first potassium organotrifluoroborate, potassium trifluoromethyltrifluoroborate, was prepared by Chambers and his team.[2] These early methods were often cumbersome and not broadly applicable, limiting the widespread adoption of these reagents.

A paradigm shift occurred in 1995 with the seminal work of Vedejs and his colleagues, who introduced a highly efficient and general method for the synthesis of potassium organotrifluoroborates using potassium hydrogen fluoride (KHF₂) as the fluorinating agent.[2] This breakthrough made a wide array of these stable, crystalline salts readily accessible from their corresponding boronic acids, paving the way for their extensive exploration in organic synthesis.[2] Shortly after, in 1996, Genet and coworkers reported the use of potassium organotrifluoroborates as nucleophiles in Suzuki-Miyaura coupling reactions, a discovery that would firmly establish their place in the synthetic chemist's toolbox.[3]

The Organotrifluoroborate Advantage: Unpacking the Stability and Reactivity

The superior performance of potassium organotrifluoroborates over their boronic acid and ester counterparts stems from their unique structural and electronic properties. As tetracoordinate 'ate' complexes, the boron atom is saturated, rendering them less susceptible to protodeboronation and oxidation compared to the tricoordinate boronic acids.[4][5] This inherent stability translates to several practical advantages:

-

Enhanced Stability: Organotrifluoroborates are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture, allowing for indefinite storage at room temperature without special precautions.[4][6] This is in stark contrast to many boronic acids, which can be prone to decomposition and exist in equilibrium with their cyclic trimeric anhydrides (boroxines), complicating stoichiometry.[4]

-

Ease of Handling and Purification: Their solid nature and stability simplify handling, weighing, and purification, often by simple recrystallization.

-

Monomeric Nature: Unlike boronic acids, organotrifluoroborates exist as well-defined monomers, enabling precise stoichiometric control in reactions.[7]

Despite their stability, organotrifluoroborates are highly effective nucleophiles in a variety of transformations. In the context of palladium-catalyzed cross-coupling reactions, it is widely accepted that they serve as a "protected" form of boronic acids.[8] Under the basic reaction conditions, they undergo slow hydrolysis to release the corresponding boronic acid in situ. This slow-release mechanism is believed to be a key factor in their often superior performance, as it maintains a low concentration of the active boronic acid, thereby minimizing undesirable side reactions such as homocoupling.[5]

Caption: In-situ generation of the active boronic acid from a stable potassium organotrifluoroborate precursor.

Synthesis of Potassium Organotrifluoroborates: A Validated Protocol

The Vedejs method remains the most common and reliable route to potassium organotrifluoroborates. The following protocol for the synthesis of potassium phenyltrifluoroborate is a robust and self-validating system.

Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate

Materials:

-

Phenylboronic acid (1.0 eq)

-

Methanol (MeOH)

-

Potassium hydrogen fluoride (KHF₂) (3.0 eq)

-

Deionized water

Procedure:

-

In a flask, dissolve phenylboronic acid (1.0 eq) in methanol.

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq).

-

Slowly add the KHF₂ solution to the stirring methanolic solution of phenylboronic acid. A white precipitate of potassium phenyltrifluoroborate will form immediately.

-

Continue stirring the mixture for 30 minutes at room temperature to ensure complete reaction.

-

Collect the white solid by vacuum filtration and wash with cold methanol.

-

The crude product can be purified by recrystallization from acetonitrile to yield pure potassium phenyltrifluoroborate.[7]

Caption: Workflow for the synthesis of potassium organotrifluoroborates.

Expanding the Synthetic Toolkit: Applications in Cross-Coupling and Beyond

While the Suzuki-Miyaura reaction is the most prominent application of organotrifluoroborates, their utility extends to a diverse range of synthetic transformations.

Suzuki-Miyaura Cross-Coupling: A Comparative Advantage

The enhanced stability and slow-release mechanism of organotrifluoroborates often translate to higher yields and broader functional group tolerance in Suzuki-Miyaura couplings, particularly with challenging substrates like aryl chlorides.

Comparative Performance in Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boron Reagent | Catalyst System | Base | Solvent | Yield (%) | Ref. |

| 1 | 4-Chlorotoluene | 4-Methoxyphenylboronic acid | Pd(OAc)₂/RuPhos | K₂CO₃ | Toluene/H₂O | 78 | [9] |

| 2 | 4-Chlorotoluene | Potassium 4-methoxyphenyltrifluoroborate | Pd(OAc)₂/RuPhos | K₂CO₃ | Toluene/H₂O | 92 | [9] |

| 3 | 4-Bromobenzonitrile | Phenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 85 | [6] |

| 4 | 4-Bromobenzonitrile | Potassium phenyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 95 | [6] |

Experimental Protocol: Suzuki-Miyaura Coupling of Potassium Phenyltrifluoroborate with 4-Bromotoluene

Materials:

-

Potassium phenyltrifluoroborate (1.1 eq)

-

4-Bromotoluene (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

Toluene

-

Deionized water

Procedure:

-

To a Schlenk tube, add potassium phenyltrifluoroborate (1.1 eq), 4-bromotoluene (1.0 eq), and potassium phosphate (2.0 eq).

-

Evacuate and backfill the tube with argon three times.

-

Add toluene and deionized water (10:1 ratio).

-

In a separate vial under argon, prepare the catalyst by mixing Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in toluene.

-

Add the catalyst solution to the reaction mixture under a positive pressure of argon.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C in a preheated oil bath.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction with organotrifluoroborates.

Rhodium-Catalyzed Asymmetric 1,4-Additions

Organotrifluoroborates have also proven to be excellent nucleophiles in rhodium-catalyzed asymmetric conjugate additions to α,β-unsaturated carbonyl compounds, providing access to chiral building blocks with high enantioselectivity.[10]

Experimental Protocol: Rhodium-Catalyzed Asymmetric 1,4-Addition to an Enone

Materials:

-

Potassium phenyltrifluoroborate (1.2 eq)

-

Cyclohex-2-en-1-one (1.0 eq)

-

[Rh(cod)₂]BF₄ (2.5 mol%)

-

(R)-BINAP (2.75 mol%)

-

Potassium hydroxide (KOH) (0.1 eq)

-

1,4-Dioxane

-

Deionized water

Procedure:

-

In a Schlenk tube under argon, dissolve [Rh(cod)₂]BF₄ (2.5 mol%) and (R)-BINAP (2.75 mol%) in 1,4-dioxane.

-

Stir the mixture at room temperature for 30 minutes to form the chiral catalyst.

-

Add potassium phenyltrifluoroborate (1.2 eq), cyclohex-2-en-1-one (1.0 eq), potassium hydroxide (0.1 eq), and deionized water.

-

Seal the tube and heat the reaction mixture to 100 °C.

-

Monitor the reaction by GC-MS.

-

After completion, cool the reaction, dilute with diethyl ether, and wash with brine.

-

Dry the organic layer, concentrate, and purify by chromatography to yield the chiral β-aryl ketone.

Caption: Simplified mechanism of Rh-catalyzed asymmetric 1,4-addition.

Nucleophilic Substitution Reactions

The utility of organotrifluoroborates extends beyond transition metal catalysis. They can also participate in nucleophilic substitution reactions, for example, with activated alkyl halides. This further underscores their versatility as robust carbon nucleophiles.[11]

Conclusion and Future Outlook

The discovery and development of potassium organotrifluoroborates have fundamentally reshaped the landscape of modern organic synthesis. Their exceptional stability, ease of handling, and broad reactivity have addressed many of the limitations associated with traditional organoboron reagents. From their initial applications in Suzuki-Miyaura cross-coupling to their expanding role in asymmetric catalysis and other carbon-carbon bond-forming reactions, organotrifluoroborates have proven to be indispensable tools for the construction of complex molecular architectures. As the drive for more efficient, sustainable, and versatile synthetic methods continues, the unique attributes of organotrifluoroborates will undoubtedly secure their place at the forefront of chemical innovation, empowering researchers in academia and industry to push the boundaries of what is possible in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Trans-Selective Rhodium Catalysed Conjugate Addition of Organoboron Reagents to Dihydropyranones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Buy Potassium phenyltrifluoroborate | 153766-81-5 [smolecule.com]

- 8. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

Physical characteristics of potassium cyclopentyltrifluoroborate (e.g., melting point, solubility)

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and organic synthesis, potassium organotrifluoroborates have emerged as remarkably versatile and robust reagents. Their stability to air and moisture, coupled with their diverse reactivity, makes them superior alternatives to traditional boronic acids and esters in many applications, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] This guide focuses on a key member of this class: potassium cyclopentyltrifluoroborate. Understanding its fundamental physical properties is a critical first step for any researcher aiming to leverage its synthetic potential. This document provides a detailed examination of these characteristics, underpinned by field-proven methodologies for their accurate determination.

Core Physicochemical Profile

This compound is a white to off-white solid, a physical trait common to many potassium organotrifluoroborate salts.[3] Its stability as a free-flowing powder at ambient conditions contributes to its ease of handling and storage in a laboratory setting. The core quantitative physical data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₉BF₃K | PubChem[4] |

| Molecular Weight | 176.03 g/mol | PubChem[4] |

| Appearance | White to off-white solid | Sigma-Aldrich[3] |

| Melting Point | >300 °C | Sigma-Aldrich[5] |

In-Depth Analysis of Physical Properties

Thermal Stability and Melting Point

The high melting point of this compound, recorded as exceeding 300 °C, is indicative of a stable ionic crystal lattice.[5] This thermal robustness is a significant advantage in organic synthesis, allowing for a wider range of reaction conditions, including elevated temperatures, without degradation of the reagent.

-

Expert Insight: The high melting point is a direct consequence of the strong electrostatic interactions between the potassium cation (K⁺) and the cyclopentyltrifluoroborate anion ([C₅H₉BF₃]⁻). This robust ionic character is a defining feature of potassium organotrifluoroborates and contributes to their overall stability compared to their boronic acid counterparts.

Solubility Profile

-

Expert Insight: The limited solubility in nonpolar organic solvents can be a practical challenge. However, it can also be leveraged for purification. For instance, after a reaction, the product might be soluble in a less polar organic solvent, allowing for the easy removal of the inorganic byproducts through filtration. The choice of solvent for a reaction involving this reagent is a critical parameter that often requires empirical optimization. A mixed-solvent system, such as toluene/water or THF/water, is frequently employed in cross-coupling reactions to facilitate the interaction of both organic and inorganic reaction components.

Experimental Protocols for Physical Characterization

The following protocols describe standardized methods for the determination of the melting point and solubility of this compound. These are designed to be self-validating and provide a high degree of accuracy and reproducibility.

Determination of Melting Point via Capillary Method

This protocol outlines the use of a modern digital melting point apparatus, such as a DigiMelt or Mel-Temp, for the precise determination of the melting point range.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent can act as an impurity and depress the melting point.

-

Finely crush a small amount of the solid into a powder using a mortar and pestle.

-

Tap the open end of a capillary tube into the powder until a small amount of sample enters the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm for an accurate reading.

-

-

Instrument Setup and Measurement:

-

Set the starting temperature on the apparatus to approximately 20°C below the expected melting point (for a known compound, a literature value can be used; for an unknown, a rapid initial heating can provide an estimate).[3]

-

Set the heating ramp rate to a slow 1-2 °C per minute to ensure thermal equilibrium.[3]

-

Insert the capillary tube into the sample holder.

-

Observe the sample through the magnifying lens.

-

-

Data Recording:

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the completion of melting).

-

The recorded range between these two temperatures is the melting point range. For a pure compound, this range should be narrow (typically 0.5-1.5 °C).

-

Causality Behind Experimental Choices:

-

Fine Powder: A finely ground powder ensures uniform heat distribution throughout the sample.

-

Packed Sample Height: A small, well-packed sample minimizes thermal gradients within the sample, leading to a sharper, more accurate melting point range.

-

Slow Ramp Rate: A slow heating rate allows the sample and the thermometer to be in thermal equilibrium, preventing a lag in temperature reading and an artificially high observed melting point.

Determination of Solubility via Gravimetric Method

This protocol describes a reliable gravimetric method to quantify the solubility of this compound in various solvents at a specific temperature.

Methodology:

-

Equilibrium Saturation:

-

Add an excess amount of this compound to a known volume of the chosen solvent (e.g., water, methanol, acetonitrile) in a sealed vessel.

-

Agitate the mixture at a constant, controlled temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

-

Sample Extraction and Weighing:

-

Carefully withdraw a known volume of the clear, saturated supernatant, ensuring no solid particles are transferred. A filtered syringe can be used for this purpose.

-

Transfer the aliquot to a pre-weighed, dry container.

-

Accurately weigh the container with the solution to determine the mass of the saturated solution.

-

-

Solvent Evaporation and Final Weighing:

-

Carefully evaporate the solvent from the solution under reduced pressure or in a temperature-controlled oven until a constant weight of the dried solid is achieved.

-

Weigh the container with the dried solid.

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is the final weight of the container and solid minus the initial weight of the empty container.

-

The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved solid.

-

Solubility is typically expressed as grams of solute per 100 grams of solvent.

-

Causality Behind Experimental Choices:

-

Excess Solute: Using an excess of the solid ensures that the solution becomes fully saturated at the given temperature.

-

Constant Temperature: Solubility is highly dependent on temperature. Maintaining a constant temperature is crucial for reproducible results.

-

Equilibration Time: Allowing sufficient time for agitation ensures that the dissolution process reaches equilibrium, providing a true measure of the saturation solubility.

Workflow Visualization

The logical flow for the experimental determination of the physical properties of this compound can be visualized as follows:

Sources

An In-depth Technical Guide to the Safe Handling, and Storage of Potassium Cyclopentyltrifluoroborate

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for potassium cyclopentyltrifluoroborate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with practical, field-proven insights to ensure the safe and effective use of this versatile reagent. The protocols outlined herein are designed to be self-validating systems, promoting a culture of safety and scientific integrity.

Introduction: The Utility and Hazards of this compound

This compound is a member of the organotrifluoroborate family of reagents, which have gained significant traction in modern organic synthesis.[1][2][3] These compounds are valued for their stability, ease of handling compared to other organometallic reagents, and their broad functional group tolerance, making them excellent nucleophilic partners in cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2][3][4] Their bench-stable nature allows for indefinite storage and they are less prone to protodeboronation than their boronic acid counterparts.[3]

Despite its utility, this compound is not without hazards. A thorough understanding of its chemical properties and potential risks is paramount for its safe application in a laboratory setting. This guide will delineate these risks and provide actionable protocols to mitigate them.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[5] | Danger | Corrosion |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[5] | Danger | Corrosion |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[5] | Warning | Exclamation Mark |

| Acute toxicity, oral | Not Classified | H302: Harmful if swallowed. | Warning | Exclamation Mark |

Causality of Hazards: The corrosive nature of this compound is a key concern. Upon contact with moisture, organotrifluoroborates can potentially hydrolyze, which may contribute to their corrosive effects. The fine, powdered nature of the solid can also lead to respiratory irritation if inhaled.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure risk.

Engineering Controls

-

Chemical Fume Hood: All weighing and handling of this compound powder must be conducted in a certified chemical fume hood to prevent inhalation of dust and to contain any potential spills.[6][7]

-

Ventilation: Ensure adequate general laboratory ventilation to maintain low airborne concentrations of any chemical vapors or dusts.[8][9]

-

Eyewash Stations and Safety Showers: These must be readily accessible and unobstructed in any laboratory where this compound is handled.[6][7][9]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

| Protection Type | Recommended Equipment | Specifications and Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield.[10] | Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face, which is critical given the corrosive nature of the compound. Standard safety glasses are insufficient.[10] |

| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended).[6] A fully buttoned laboratory coat.[6][11] | Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use.[6] A lab coat protects the skin on the arms and torso. |

| Respiratory Protection | A NIOSH-approved respirator with a P3 particulate filter. | A respirator is necessary when handling larger quantities of the powder or if there is a risk of aerosolization outside of a fume hood.[9][10] |

Logical Flow for PPE Selection:

Caption: Decision workflow for selecting appropriate PPE.

Safe Handling and Experimental Protocols

Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.

Weighing and Transfer Protocol

-

Preparation: Before handling the compound, ensure the chemical fume hood is clean and uncluttered. Assemble all necessary equipment (spatula, weigh paper/boat, receiving flask) within the hood.

-

Don PPE: Put on all required PPE as determined by your risk assessment.

-

Container Handling: Carefully open the container of this compound inside the fume hood to avoid generating dust.

-

Weighing: Use a clean, dry spatula to carefully transfer the desired amount of the solid onto a tared weigh paper or boat. Avoid any rapid movements that could create dust.

-

Transfer: Gently add the weighed compound to the reaction vessel. A powder funnel may be beneficial for transfers into narrow-necked flasks.

-

Closure: Promptly and securely close the main container.

-

Post-Handling: Clean the spatula and any other contaminated reusable equipment. Wipe down the work surface within the fume hood.

-

Doff PPE: Remove PPE in the correct order to prevent cross-contamination (gloves first, then face shield/goggles, then lab coat). Wash hands thoroughly with soap and water.

First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Seek immediate medical attention.[8][9] |

| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8][9] Seek immediate medical attention.[8] |

| Inhalation | Move the victim to fresh air.[8][9] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[8][9] Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting.[8][9] If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[7] Never give anything by mouth to an unconscious person.[8][9] Seek immediate medical attention.[8] |

Spill Management

The response to a spill should be dictated by its size and the immediate hazards it presents.

Decision Tree for Spill Response:

Caption: Decision-making workflow for a chemical spill.

Small Spill Cleanup Protocol (manageable by trained personnel):

-

Alert: Inform personnel in the immediate vicinity.

-

PPE: Don appropriate PPE, including respiratory protection if necessary.

-

Contain: Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[6] Do not use combustible materials like paper towels.

-

Collect: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[6][12] Avoid creating dust.

-

Decontaminate: Clean the spill area thoroughly with soap and water.[6]

-

Dispose: Dispose of all contaminated materials as hazardous waste through your institution's Environmental Health and Safety (EHS) department.[6]

Storage and Disposal

Proper storage is crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Storage Protocols

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, although many organotrifluoroborates are air-stable.[13][14] For long-term storage and to maintain high purity, an inert atmosphere is recommended.

-

Conditions: Store in a cool, dry, and well-ventilated area.[9][15] A freezer at -20°C is recommended for long-term storage.[14][16]

-

Incompatibilities: Keep away from strong oxidizing agents and moisture.[9]

-

Security: Store in a locked cabinet or a secure area with restricted access.[8][13]

Waste Disposal

All waste containing this compound, including empty containers and contaminated materials from spills, must be treated as hazardous waste.

-

Segregation: Do not mix with other waste streams.

-

Containerization: Place waste in a clearly labeled, sealed container.

-

Disposal: Arrange for pickup and disposal through your institution's EHS department.[6] Do not dispose of this chemical down the drain or in regular trash.[6]

Conclusion

This compound is a valuable tool in synthetic chemistry, but its safe use is contingent upon a comprehensive understanding and diligent application of safety protocols. By integrating robust engineering controls, appropriate personal protective equipment, and meticulous handling and storage procedures, researchers can effectively mitigate the risks associated with this compound. This guide serves as a foundational resource for establishing a safe and efficient laboratory environment for the use of this compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. Potassium cyclopropyltrifluoroborate. National Center for Biotechnology Information. [Link]

- Dreher, S. D., & Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 13(6), 747–756.

-

Cole-Parmer. Material Safety Data Sheet - Potassium tetrafluoroborate. [Link]

-

Capot Chemical. MSDS of Potassium cyclopropyltrifluoroborate. [Link]

-

University of California, San Diego. Chemical Safety: Personal Protective Equipment. [Link]

- Molander, G. A., & Brown, A. R. (2006). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of organic chemistry, 71(26), 9681–9686.

-

National Institute of Standards and Technology. Safety Data Sheet - Potassium fluoride. [Link]

- Darses, S., & Genet, J. P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. European Journal of Organic Chemistry, 2003(22), 4313-4327.

- Molander, G. A., & Dreher, S. D. (2008). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 11(6), 847–855.

-

Queen Mary University of London. Spill procedure: Clean-up guidance. [Link]

-

U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

-

Clarkson University. Chemical Spill Procedures. [Link]

-

LookChem. This compound. [Link]

-

Altus Science. Safety Data Sheet. [Link]

-

The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]

-

Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]

-

SUNY College of Optometry. Procedures to be followed in the event of minor or major spill. [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 4. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C5H9BF3K | CID 23697339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 12. qmul.ac.uk [qmul.ac.uk]

- 13. chemicalbook.com [chemicalbook.com]

- 14. This compound CAS#: 1040745-70-7 [m.chemicalbook.com]

- 15. washingtonmills.com [washingtonmills.com]

- 16. Cas 1040745-70-7,this compound | lookchem [lookchem.com]

The Inner Workings of C-C Bond Formation: A Technical Guide to the Suzuki-Miyaura Cross-Coupling with Alkyltrifluoroborates

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, celebrated for its power to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This Nobel Prize-winning reaction has become an indispensable tool in the synthesis of complex molecules, particularly within the pharmaceutical industry for the development of new therapeutic agents.[1][3] While traditionally reliant on boronic acids, the emergence of potassium alkyltrifluoroborates as coupling partners has addressed key stability and handling challenges, further expanding the reaction's utility.[2] This guide provides an in-depth exploration of the mechanistic intricacies of the Suzuki-Miyaura cross-coupling reaction with a specific focus on the increasingly important alkyltrifluoroborate reagents.

The Catalytic Heart: A Three-Act Play

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle centered around a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[4][5] This elegant process can be dissected into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

Act I: Oxidative Addition

The cycle commences with the oxidative addition of an organic halide (R¹-X) to a coordinatively unsaturated Pd(0) complex.[1][6] This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) intermediate.[1][4] The oxidative addition is often the rate-determining step of the entire catalytic cycle.[1][6] The reactivity of the organic halide follows the general trend: I > OTf > Br > Cl.[6] For alkyl halides, this step typically proceeds via an Sₙ2-type mechanism, leading to an inversion of stereochemistry at the carbon center.[6] The initial product is a cis-organopalladium(II) complex, which rapidly isomerizes to the more stable trans-isomer.[1][6]

Act II: Transmetalation

The transmetalation step is where the organic group from the boron reagent is transferred to the palladium center.[1] This is a crucial step, and its mechanism has been the subject of considerable investigation.[1][7] For the reaction to proceed, the organoboron compound must be activated by a base.[8][9] The base reacts with the organoboron species to form a more nucleophilic "ate" complex, which facilitates the transfer of the alkyl group to the electrophilic Pd(II) center.[1][8] The exact mechanism of transmetalation can be complex and may proceed through different pathways, but a key intermediate involves a bridging hydroxide or alkoxide ligand between the palladium and boron atoms.[7][10]

Act III: Reductive Elimination

The final act of the catalytic cycle is reductive elimination. In this step, the two organic groups (R¹ and R²) on the Pd(II) complex couple to form the new carbon-carbon bond in the desired product (R¹-R²).[1][6] This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4] For reductive elimination to occur, the organic ligands typically need to be in a cis orientation on the palladium center.[11] This step proceeds with retention of stereochemistry of the organic partners.[1]

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.

The Alkyltrifluoroborate Advantage: Stability and Activation

While boronic acids are the traditional nucleophiles in Suzuki-Miyaura couplings, they can suffer from instability, including a propensity for protodeboronation and the formation of boroxines.[2] Potassium alkyltrifluoroborates have emerged as highly effective and user-friendly alternatives.[2]

Key Advantages of Alkyltrifluoroborates:

-

Enhanced Stability: They are typically crystalline, free-flowing solids that are stable to both air and moisture, which simplifies handling and storage.[2]

-

Improved Stoichiometry: Their reduced tendency to undergo protodeboronation allows them to be used in amounts closer to a 1:1 ratio with the electrophile.[2]

-

Broad Scope: They are effective coupling partners for a wide range of aryl and heteroaryl chlorides, bromides, and triflates.[2][12]

The stability of alkyltrifluoroborates stems from the tetracoordinate boron center, which is less susceptible to degradation pathways compared to the tricoordinate boron of boronic acids.[10] However, for transmetalation to occur, these stable species must be activated.

The activation of potassium alkyltrifluoroborates is a critical step and is facilitated by the base and the presence of water in the reaction mixture.[10][13] It is believed that a fluoride/hydroxyl exchange occurs on the boron atom, generating a more reactive boronate species that can then participate in the transmetalation step.[10] This "slow release" of the active boron species can be advantageous, as it maintains a low concentration of the reactive intermediate, minimizing side reactions.[13]

Figure 2: Activation of Potassium Alkyltrifluoroborate.

The Supporting Cast: Catalyst, Ligand, and Base

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of the catalyst, ligand, and base. These components work in concert to ensure an efficient and selective reaction.

| Component | Role in the Catalytic Cycle | Common Examples and Field-Proven Insights |

| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd(OAc)₂: A common and cost-effective Pd(II) source that is reduced in situ to Pd(0).[2] Pd₂(dba)₃: A Pd(0) source that often requires less activation.[4] The choice of precatalyst can influence reaction kinetics and catalyst stability. |

| Ligand | Modulates the electronic and steric properties of the palladium center, influencing all steps of the catalytic cycle. | Electron-rich and bulky phosphines (e.g., RuPhos, SPhos, P(t-Bu)₃): These ligands facilitate oxidative addition, especially with less reactive aryl chlorides, and promote reductive elimination.[6][12][14] N-Heterocyclic Carbenes (NHCs): Offer strong electron donation and steric bulk, providing highly active and stable catalysts.[1] The choice of ligand is critical for coupling challenging substrates, such as secondary alkyltrifluoroborates.[15] |

| Base | Activates the organoboron reagent and can participate in the formation of the active catalyst. | K₂CO₃, Cs₂CO₃, K₃PO₄: The choice of base can significantly impact the reaction rate and yield.[2][12] The base's strength and solubility are important factors. Cesium carbonate is often effective for more challenging couplings.[16] The base facilitates the formation of the active boronate species required for transmetalation.[9][17] |

A Practical Guide: Experimental Protocol

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of a primary alkyltrifluoroborate with an aryl chloride, a common transformation in medicinal chemistry.

Reaction: Coupling of Potassium 4-(Benzoyloxy)butyltrifluoroborate with 4-Chloroanisole.[12]

Materials:

-

Potassium 4-(benzoyloxy)butyltrifluoroborate

-

4-Chloroanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar bulky phosphine ligand like RuPhos[2][12]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Argon or Nitrogen gas

Procedure:

-

Inert Atmosphere: To a Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv.), potassium alkyltrifluoroborate (1.05 equiv.), and potassium carbonate (3.0 equiv.).[2]

-

Degassing: Evacuate the tube and backfill with an inert gas (e.g., argon) three times to remove oxygen.[2]

-

Solvent Addition: Add toluene and deionized water (typically in a 10:1 ratio) to the reaction mixture.[12]

-

Catalyst Preparation: In a separate vial, combine the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%).[2][12]

-

Catalyst Addition: Add the catalyst mixture to the reaction tube under a positive pressure of inert gas.

-

Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath (e.g., 80 °C).[2][12]

-

Monitoring: Monitor the reaction progress by an appropriate analytical technique, such as TLC or GC-MS.[2]

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

-

Purification: Purify the crude product by flash column chromatography.[2]

Figure 3: Experimental Workflow for Suzuki-Miyaura Coupling.

Implications for Drug Development

The Suzuki-Miyaura cross-coupling with alkyltrifluoroborates is a powerful tool in drug discovery and development for several reasons:

-

Access to Novel Chemical Space: The ability to form C(sp²)-C(sp³) bonds allows for the synthesis of complex molecular scaffolds that are often found in biologically active compounds.

-

Late-Stage Functionalization: The mild reaction conditions and high functional group tolerance enable the introduction of alkyl groups at late stages of a synthetic sequence, which is highly valuable for generating libraries of analogues for structure-activity relationship (SAR) studies.

-

Introduction of Fluorine: The trifluoroborate moiety itself is a source of fluorine, an element that can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug, such as metabolic stability, lipophilicity, and binding affinity.[18][19][20][21] The stability of the C-F bond often leads to increased metabolic stability.[20]

-

Improved Process Chemistry: The stability and ease of handling of alkyltrifluoroborates compared to other organometallic reagents make them more amenable to scale-up and manufacturing processes in the pharmaceutical industry.[2]

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 42(5), 635–646. [Link]

-

Molander, G. A. (2005). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 38(6), 477–487. [Link]

-

Royal Society of Chemistry. (2015). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Organometallic Chemistry (Vol. 40, pp. 296-321). [Link]

-

Murray, B., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis, 11(5), 2977–2983. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Li, J., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(9), 2584–2590. [Link]

-

Butters, M., et al. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. The Journal of Organic Chemistry, 75(19), 6566–6581. [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

-

Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]

-

Molander, G. A., & Dreher, S. D. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(15), 5034–5035. [Link]

-

Doucet, H. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. European Journal of Organic Chemistry, 2008(12), 2013–2030. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

Molander, G. A., & Ito, T. (2001). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 66(10), 3509–3514. [Link]

-

Molander, G. A., & Ito, T. (2001). Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. [Link]

-

BYJU'S. Suzuki coupling reaction. [Link]

-

da Silva, A. C. M., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 83(24), 15485–15491. [Link]

-

Molander, G. A., & Brown, A. R. (2002). ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ChemInform, 33(15). [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

-

Thomas, A. A. (2011). pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link. IDEALS. [Link]

-

Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(31), 5271–5274. [Link]

-

Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(26), 9298–9307. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition, 53(15), 3834–3835. [Link]

-

Li, J., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(9), 2584–2590. [Link]

-

Li, J., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(9), 2584–2590. [Link]

-

Böhm, H.-J., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637–643. [Link]

-

Serna, M. C., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(2), 293. [Link]

-

Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32. [Link]

-

O'Hagan, D. (2010). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 3(9), 2845–2862. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06102J [pubs.rsc.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chembites.org [chembites.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benthamscience.com [benthamscience.com]

- 19. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: A Guide to Suzuki-Miyaura Coupling with Potassium Cyclopentyltrifluoroborate

Introduction: The Rise of Organotrifluoroborates in Cross-Coupling Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] While boronic acids have traditionally been the workhorse nucleophiles in these transformations, their inherent limitations, such as instability towards air and moisture and a propensity for side reactions like protodeboronation and homocoupling, can complicate synthesis, particularly in complex, multi-step drug development pathways.[1][3]

In response to these challenges, potassium organotrifluoroborates have emerged as superior alternatives.[3] These crystalline, free-flowing solids offer enhanced stability, simplifying handling and storage while often providing superior reactivity.[3][4] Their tetracoordinate boron center renders them less susceptible to premature decomposition, allowing for more precise stoichiometric control and a wider tolerance of reaction conditions.[3][4] This guide provides an in-depth protocol for the application of potassium cyclopentyltrifluoroborate in Suzuki-Miyaura coupling reactions, tailored for researchers, scientists, and professionals in drug development.

The Cyclopentyltrifluoroborate Advantage: Stability Meets Reactivity

This compound, like other organotrifluoroborates, offers significant advantages over its boronic acid counterpart. These reagents are remarkably stable to both air and moisture, allowing for indefinite storage at room temperature without special precautions.[3][5] This inherent stability is a stark contrast to boronic acids, which can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), complicating accurate measurement and stoichiometry.[3]

The robust nature of the C-B bond in the tetracoordinate trifluoroborate salt effectively "protects" the organoboron species.[5][6] Reactivity is unveiled in situ under the basic conditions of the Suzuki-Miyaura coupling, where a slow and controlled hydrolysis releases the active boronic acid species.[7][8][9] This "slow release" mechanism is critical, as it maintains a low concentration of the reactive boronic acid, thereby minimizing undesirable side reactions such as oxidative homocoupling.[7][9][10]

The Reaction Mechanism: A Step-by-Step Look

The Suzuki-Miyaura coupling reaction catalyzed by palladium proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] When using a potassium organotrifluoroborate, a crucial preliminary step—hydrolysis—is required to generate the active coupling partner.

In-Situ Generation of the Boronic Acid

The reaction is initiated by the base-mediated hydrolysis of the this compound to the corresponding cyclopentylboronic acid. This process is thought to proceed through intermediate mixed ligated species.[11] The rate of this hydrolysis is a critical parameter that can be influenced by the choice of base, solvent, and temperature.[7][8][9]

The Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide (R¹-X) to form a Pd(II) complex.[2]

-

Transmetalation: The organic group (R²) from the cyclopentylboronic acid is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex. This is the rate-determining step and is facilitated by the base.[12][13]

-

Reductive Elimination: The two organic fragments (R¹ and R²) are eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Experimental Protocol: A Practical Guide

This section provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with an aryl chloride.

Reagents and Stoichiometry

| Reagent | M.W. | Amount (mmol) | Equivalents |

| Aryl Chloride | - | 0.5 | 1.0 |

| This compound | 184.09 | 0.525 | 1.05 |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.5 | 0.01 | 0.02 |

| RuPhos | 468.56 | 0.02 | 0.04 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 3.0 |

| Toluene | - | 5 mL | - |

| Deionized Water | - | 0.5 mL | - |

Experimental Workflow

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure

-

Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol, 1.0 equiv.), this compound (0.525 mmol, 1.05 equiv.), and potassium carbonate (1.5 mmol, 3.0 equiv.).[1]

-

Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon three times to ensure an inert atmosphere.[1]

-

Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) to the reaction mixture.[1]

-

Degassing: Stir the mixture and sparge with argon for 15 minutes to remove any dissolved oxygen.[1]

-

Catalyst Preparation: In a separate vial, combine palladium(II) acetate (0.01 mmol, 2 mol %) and RuPhos (0.02 mmol, 4 mol %).[1]

-

Catalyst Addition: Under a positive pressure of argon, add the catalyst mixture to the Schlenk tube.[1]

-

Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.[1]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water.[1]

-

Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purification: Purify the crude product by flash column chromatography to obtain the desired coupled product.[1]

Conclusion: A Versatile Tool for Modern Synthesis

This compound is a highly effective and user-friendly reagent for Suzuki-Miyaura cross-coupling reactions. Its enhanced stability and the "slow release" mechanism of the active boronic acid species contribute to cleaner reactions and often higher yields compared to traditional boronic acids. The protocol detailed herein provides a robust starting point for researchers looking to incorporate this versatile building block into their synthetic strategies, particularly in the fields of pharmaceutical and materials science where reliability and reproducibility are paramount.

References

-

Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The slow-release strategy in Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. [Link]

-

Chem-Station. (2015, November 2). Organotrifluoroborate Salts. Retrieved from [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]

- Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: A New Class of Nucleophilic Partners in Cross-Coupling Reactions. Aldrichimica Acta, 38(2), 49-55.

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. PubMed Central. [Link]

-

Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PubMed Central. [Link]

-

Gauthier, D. R., et al. (2010). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. PubMed Central. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

- Lennox, A. J. J. (2015). Organotrifluoroborate Preparation, Coupling and Hydrolysis. Springer.

-

Zhang, P., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. PubMed Central. [Link]

-

Zhang, P., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. RSC Publishing. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Molander, G. A., & Jean-Gérard, L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.ed.ac.uk [pure.ed.ac.uk]

- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 12. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06102J [pubs.rsc.org]

Title: Robust Csp³-Csp³ Bond Formation via Palladium-Catalyzed Suzuki-Miyaura Coupling of Potassium Cyclopentyltrifluoroborate with Benzyl Chlorides

An Application Note for Researchers

Abstract

The construction of carbon-carbon bonds between two sp³-hybridized centers is a foundational challenge in organic synthesis, with profound implications for the pharmaceutical and agrochemical industries. This application note provides a detailed protocol and theoretical background for the palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium cyclopentyltrifluoroborate with various benzyl chlorides. We delve into the mechanistic rationale for reagent and catalyst selection, offering a robust, field-proven methodology for synthesizing benzylcyclopentane derivatives. The use of air- and moisture-stable potassium organotrifluoroborates offers significant advantages in terms of handling, stability, and atom economy over traditional organoboron reagents.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals seeking to leverage modern cross-coupling technologies for the efficient synthesis of molecules with high sp³-character.

Theoretical Background & Mechanism